![molecular formula C15H24OSi B15066738 1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one CAS No. 154735-89-4](/img/structure/B15066738.png)
1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one is an organic compound characterized by the presence of a trimethylsilyl group. This compound is notable for its unique structural features, which include a phenyl ring substituted with a methyl group and a trimethylsilylpropyl group, as well as an ethanone moiety. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
The synthesis of 1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenyl derivatives and trimethylsilylpropyl reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Common solvents include dichloromethane and tetrahydrofuran, while catalysts such as palladium or platinum may be used.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. .
Chemical Reactions Analysis
1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride or bis(trimethylsilyl)acetamide.
Scientific Research Applications
1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: In organic synthesis, this compound is used as a building block for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development and biochemical studies.
Medicine: Research into the medicinal properties of this compound and its derivatives could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity. For example, it could inhibit or activate specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(trimethylsilyl)-3-propanol and 2-(trimethylsilyl)ethanol share the trimethylsilyl group but differ in their overall structure and properties.
Uniqueness: The presence of both a phenyl ring and an ethanone moiety in this compound distinguishes it from other trimethylsilyl-containing compounds.
Properties
CAS No. |
154735-89-4 |
|---|---|
Molecular Formula |
C15H24OSi |
Molecular Weight |
248.43 g/mol |
IUPAC Name |
1-[2-methyl-6-(3-trimethylsilylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C15H24OSi/c1-12-8-6-9-14(15(12)13(2)16)10-7-11-17(3,4)5/h6,8-9H,7,10-11H2,1-5H3 |
InChI Key |
JZARWSLEXBHTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC[Si](C)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide](/img/structure/B15066658.png)



![4-[(Naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B15066689.png)
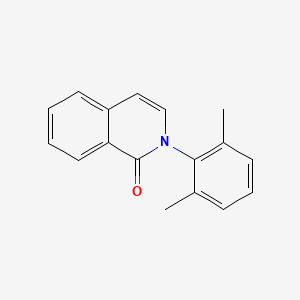
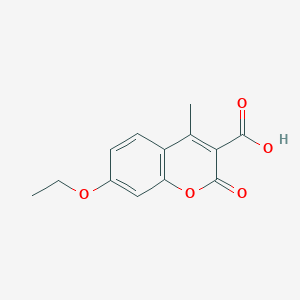
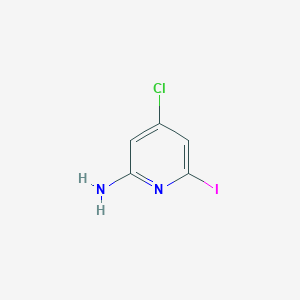
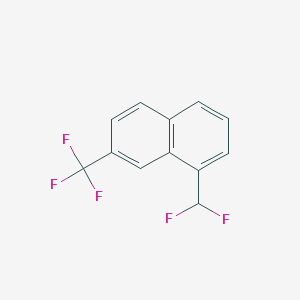
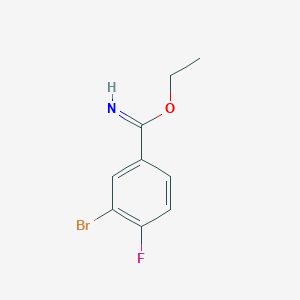
![7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane](/img/structure/B15066732.png)

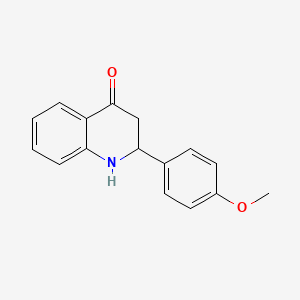
![4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B15066767.png)
